molecular formula C20H26N4O B6123646 1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide

1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide

Cat. No.: B6123646
M. Wt: 338.4 g/mol
InChI Key: FPDOXDRFJUBVSM-UHFFFAOYSA-N
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Description

1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyrazole moiety, and a substituted butenyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via a condensation reaction with a suitable hydrazine derivative.

    Attachment of the Butenyl Group: The butenyl group can be attached through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide: can be compared with other piperidine carboxamides or pyrazole-containing compounds.

    N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide: Lacks the butenyl group, which might affect its biological activity.

    1-(3-methylbut-2-enyl)piperidine-2-carboxamide: Lacks the pyrazole moiety, which could influence its interaction with biological targets.

Uniqueness

The presence of both the pyrazole moiety and the butenyl group in this compound makes it unique compared to other similar compounds. This unique structure might confer specific biological activities or chemical reactivity that are not observed in related compounds.

Properties

IUPAC Name

1-(3-methylbut-2-enyl)-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16(2)11-15-23-13-4-3-6-19(23)20(25)22-17-7-9-18(10-8-17)24-14-5-12-21-24/h5,7-12,14,19H,3-4,6,13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDOXDRFJUBVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCCCC1C(=O)NC2=CC=C(C=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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